molecular formula C4H9ClN4 B3103159 1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride CAS No. 1431968-17-0

1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride

Cat. No. B3103159
CAS RN: 1431968-17-0
M. Wt: 148.59
InChI Key: XMHFRSAYEQIYHO-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride is a unique chemical compound provided by Sigma-Aldrich . It is a solid substance with a molecular weight of 148.59 . It is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H8N4.ClH/c1-2-8-3-6-4(5)7-8;/h3H,2H2,1H3,(H2,5,7);1H . This indicates the presence of a triazole ring with an ethyl group and an amine group attached to it.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 148.59 . The compound is stable at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-Ethyl-1H-1,2,4-triazol-3-amine hydrochloride plays a crucial role in the synthesis of heterocyclic compounds. Xin (2003) demonstrated the synthesis of 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one, which is significant in the field of fine chemical intermediates (Dongyue Xin, 2003).

Formation of Schiff and Mannich Bases

Bekircan and Bektaş (2008) reported on the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, which has implications in medicinal chemistry (O. Bekircan, H. Bektaş, 2008).

Application in Medicinal Chemistry

Shen and Zhang (2015) developed an efficient method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles, useful in various medicinal chemistry applications (Jeff Shen, Haiming Zhang, 2015).

Development of Agricultural Chemistry

In agricultural chemistry, compounds such as 1,2,4-triazoles, including this compound, are used as building blocks for diverse compounds. Tan, Lim, and Dolzhenko (2017) reported a microwave-assisted synthesis of triazole derivatives for this purpose (L. Tan, F. Lim, A. Dolzhenko, 2017).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . It is classified as a Combustible Solid under the Storage Class Code 11 .

properties

IUPAC Name

1-ethyl-1,2,4-triazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-2-8-3-6-4(5)7-8;/h3H,2H2,1H3,(H2,5,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHFRSAYEQIYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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